1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde
Description
1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a benzyl group at the N1 position, methyl groups at the C2 and C6 positions, and a formyl group at the C3 position. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its aldehyde moiety and the steric/electronic effects imparted by its substituents.
Properties
IUPAC Name |
1-benzyl-2,6-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-16-17(12-20)14(2)19(18(16)10-13)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXSFENRMIPCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202686 | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-42-1 | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Industrial production methods often involve multicomponent reactions (MCRs), which are efficient and sustainable strategies for synthesizing complex molecules .
Chemical Reactions Analysis
1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
Overview
1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, recognized for its diverse biological activities and potential applications in various fields. As a derivative of indole, it serves as a precursor for synthesizing biologically active molecules and complex heterocyclic compounds. This article explores its applications across scientific research, particularly in chemistry, biology, and medicine.
Chemistry
The compound is primarily utilized as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced properties. The following table summarizes key synthetic routes and their outcomes:
| Synthetic Method | Description | Outcome |
|---|---|---|
| Fischer Indole Synthesis | Involves hydrazine derivatives reacting with ketones or aldehydes under acidic conditions. | Formation of indole derivatives |
| Oxidation | Utilizes reagents like potassium permanganate to convert aldehydes to carboxylic acids. | Synthesis of carboxylic acid derivatives |
| Reduction | Employs lithium aluminum hydride to reduce aldehyde groups to alcohols. | Production of alcohol derivatives |
Biology
This compound exhibits significant antiviral, anti-inflammatory, and anticancer properties. It has been studied for its biochemical interactions and effects on cellular functions:
- Anticancer Activity : Research indicates that indole derivatives, including this compound, can inhibit the proliferation of cancer cells by affecting cell signaling pathways and gene expression. For instance, studies have shown that similar indole derivatives can induce G1 cell cycle arrest in breast cancer cells .
- Mechanism of Action : The compound interacts with various biological targets through mechanisms such as enzyme inhibition and modulation of gene expression pathways.
Medicine
In the medical field, this compound is explored for its potential in developing new therapeutic agents:
- Therapeutic Development : Its derivatives are being investigated for their efficacy against various diseases, including cancer. For example, related compounds have shown enhanced potency in suppressing growth in estrogen-responsive breast cancer cells compared to traditional treatments .
Case Studies
Several studies highlight the effectiveness of this compound and its analogs:
- Breast Cancer Research : A study demonstrated that a structurally similar compound significantly inhibited the growth of both estrogen-responsive and independent breast cancer cells. It showed an approximate 1000-fold increase in potency compared to traditional indole compounds .
- Antiviral Properties : Another investigation revealed that indole derivatives could inhibit viral replication in vitro, suggesting potential applications in antiviral drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The aldehyde group can undergo reactions that modify the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on synthesis, physicochemical properties, and functional behavior.
Structural Analogues
Physicochemical Properties
- Melting Points: 1-Benzyl-1H-indole-3-carbaldehyde: 121–122°C . 1-Benzyl-2,5-dimethylindazolium iodide (structural analogue): 175–176°C .
- Solubility :
- Benzyl and methyl groups reduce aqueous solubility compared to unsubstituted indole-3-carbaldehyde. The methoxy derivative () may exhibit better solubility in polar solvents .
Biological Activity
1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its significant biological activities and medicinal applications. This compound is characterized by a benzyl group and two methyl substituents on the indole ring, which contribute to its unique pharmacological properties.
Chemical Structure
- Molecular Formula : C16H15N1O
- Molecular Weight : 239.30 g/mol
The structure of this compound allows for various modifications, enabling the synthesis of analogues with potentially diverse bioactivities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been utilized in synthesizing inhibitors for various enzymes, including those involved in cancer cell proliferation.
- Interaction with Receptors : It may interact with specific receptors in cellular pathways, influencing gene expression and cellular metabolism.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer cells (MDA-MB-231) by enhancing caspase activity and inducing morphological changes indicative of apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Apoptosis induction via caspase activation |
| HepG2 (Liver) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : It has shown moderate activity against certain Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL against Staphylococcus aureus but was inactive against E. coli .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 7.80 | Moderate antibacterial activity |
| Escherichia coli | >100 | Inactive |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Research : A study focused on the synthesis of indole derivatives found that modifications to the indole structure significantly affected anticancer potency. The synthesized compounds exhibited varying levels of activity against different cancer cell lines, emphasizing the importance of structural diversity .
- Antifungal Studies : In addition to antibacterial properties, some derivatives showed effectiveness against Candida albicans, with MIC values indicating moderate antifungal activity .
Q & A
Q. How to design stability studies for derivatives under varying pH/temperature?
- Protocol :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
- Analytics : Use HPLC-PDA to quantify degradation products (e.g., oxidized aldehyde to carboxylic acid) .
- Outcome : Identify storage conditions (e.g., inert atmosphere, −20°C) to prolong shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
